![molecular formula C19H14FN5O2 B2399067 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900007-94-5](/img/structure/B2399067.png)
3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
A key aspect of the research involving 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide relates to its synthesis and biological evaluation. The compound has been synthesized as part of a broader group of fluorine-containing derivatives of pyrazolo[3,4-d]pyrimidines, which are studied for their biological activities. For example, Fookes et al. (2008) synthesized fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, investigating their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including those radiolabeled with fluorine-18, showed potential for imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Potential Imaging and Therapeutic Applications
The exploration of 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide extends into its potential imaging and therapeutic applications. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been developed as tracers for tumor imaging with PET, with modifications to enhance tumor uptake and imaging quality. This includes the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for enhanced imaging of tumor cells, demonstrating the compound's utility in the detection and monitoring of cancerous growths (Xu et al., 2012).
Antiviral and Antitumor Activity
Additionally, benzamide-based 5-aminopyrazoles and their derivatives, closely related in structure to 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, have shown remarkable antiavian influenza virus activity. These compounds have been synthesized through novel routes and tested in vitro for their effectiveness against the H5N1 virus, demonstrating significant antiviral activities (Hebishy et al., 2020).
properties
IUPAC Name |
3-fluoro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c1-12-5-7-15(8-6-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-3-2-4-14(20)9-13/h2-11H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZKMGMKOFADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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